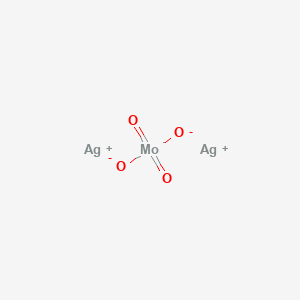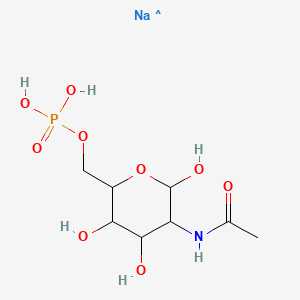
4-氯-3-(三氟甲氧基)苯甲醛
描述
4-Chloro-3-(trifluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H4ClF3O2. It is a benzaldehyde derivative characterized by the presence of a chloro group at the 4-position and a trifluoromethoxy group at the 3-position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research and industry .
科学研究应用
4-Chloro-3-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and specialty chemicals.
作用机制
Mode of Action
, indicating that it may interact with proteins or enzymes in the body. More detailed studies are required to understand its interaction with its targets and any resulting changes.
Biochemical Pathways
It is known to be used in proteomics research , suggesting that it may be involved in protein-related pathways
Result of Action
It is known to be used in proteomics research , suggesting that it may have effects at the molecular and cellular levels
Action Environment
The compound should be used only outdoors or in a well-ventilated area . Contact with moisture should be avoided . These environmental factors can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
4-Chloro-3-(trifluoromethoxy)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to participate in the synthesis of 3′-[(3-trifluoromethyl-4-chloro)-benzylamino]-3′-deoxy-5′-O-triphenylmethyl-β-D-thymidine . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Cellular Effects
4-Chloro-3-(trifluoromethoxy)benzaldehyde influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause respiratory tract irritation, skin irritation, and serious eye irritation . These effects suggest that the compound can alter cellular functions and potentially disrupt normal cellular homeostasis.
Molecular Mechanism
The molecular mechanism of 4-Chloro-3-(trifluoromethoxy)benzaldehyde involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in various biochemical and physiological effects.
Dosage Effects in Animal Models
The effects of 4-Chloro-3-(trifluoromethoxy)benzaldehyde vary with different dosages in animal models. At lower doses, it may have minimal or no adverse effects, while higher doses can lead to toxicity or other adverse effects . Understanding the dosage-response relationship is crucial for determining safe and effective usage in research and potential therapeutic applications.
Metabolic Pathways
4-Chloro-3-(trifluoromethoxy)benzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell
Transport and Distribution
The transport and distribution of 4-Chloro-3-(trifluoromethoxy)benzaldehyde within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Understanding these mechanisms can provide insights into its localization and accumulation in different cellular compartments.
Subcellular Localization
4-Chloro-3-(trifluoromethoxy)benzaldehyde’s subcellular localization can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect its interactions with other biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(trifluoromethoxy)benzaldehyde typically involves the introduction of the chloro and trifluoromethoxy groups onto a benzaldehyde precursor. One common method is the reaction of 4-chlorobenzaldehyde with trifluoromethoxy reagents under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the substitution reactions .
Industrial Production Methods
In industrial settings, the production of 4-Chloro-3-(trifluoromethoxy)benzaldehyde may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
化学反应分析
Types of Reactions
4-Chloro-3-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can react with the chloro group under basic conditions.
Major Products Formed
Oxidation: 4-Chloro-3-(trifluoromethoxy)benzoic acid.
Reduction: 4-Chloro-3-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)benzaldehyde
- 4-(Trifluoromethoxy)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
4-Chloro-3-(trifluoromethoxy)benzaldehyde is unique due to the presence of both chloro and trifluoromethoxy groups, which impart distinct chemical properties. The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing capability, while the chloro group provides additional sites for chemical modification .
属性
IUPAC Name |
4-chloro-3-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHOCMBXDFQWDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272228 | |
| Record name | 4-Chloro-3-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886499-59-8 | |
| Record name | 4-Chloro-3-(trifluoromethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886499-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















